Ethyl 2-chloro-4-(methylthio)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-chloro-4-(methylthio)pyrimidine-5-carboxylate is an organoheterocyclic compound belonging to the pyrimidine family. It is characterized by the presence of a chloro group at the 2-position, a methylthio group at the 4-position, and an ethyl ester group at the 5-position of the pyrimidine ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-chloro-4-(methylthio)pyrimidine-5-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of ethyl oxalyl chloride with 2-amino-4-chloro-6-methylthiopyrimidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-chloro-4-(methylthio)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be displaced by nucleophiles such as amines, thiols, or cyanides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium cyanide or primary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Major Products:
Nucleophilic Substitution: Formation of substituted pyrimidines.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Scientific Research Applications
Ethyl 2-chloro-4-(methylthio)pyrimidine-5-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as an inhibitor of certain enzymes, such as tyrosine kinases.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-4-(methylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of tyrosine kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 2-chloro-4-(methylthio)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate: Similar structure but different substitution pattern.
2,4-Dichloro-5-methylthiopyrimidine: Lacks the ester group, leading to different reactivity and applications.
4-Chloro-2-methylthiopyrimidine-5-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-chloro-4-methylsulfanylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2S/c1-3-13-7(12)5-4-10-8(9)11-6(5)14-2/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BANQXEHWNVRPSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1SC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50728626 |
Source
|
Record name | Ethyl 2-chloro-4-(methylsulfanyl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50728626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
643086-93-5 |
Source
|
Record name | Ethyl 2-chloro-4-(methylsulfanyl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50728626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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